Methyl 4-amino-3-(4-chlorophenyl)butanoate hydrochloride
CAS No.: 213407-11-5
Cat. No.: VC4875463
Molecular Formula: C11H15Cl2NO2
Molecular Weight: 264.15
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 213407-11-5 |
---|---|
Molecular Formula | C11H15Cl2NO2 |
Molecular Weight | 264.15 |
IUPAC Name | methyl 4-amino-3-(4-chlorophenyl)butanoate;hydrochloride |
Standard InChI | InChI=1S/C11H14ClNO2.ClH/c1-15-11(14)6-9(7-13)8-2-4-10(12)5-3-8;/h2-5,9H,6-7,13H2,1H3;1H |
Standard InChI Key | XLJRVNXVBJCANH-UHFFFAOYSA-N |
SMILES | COC(=O)CC(CN)C1=CC=C(C=C1)Cl.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound has the molecular formula C₁₁H₁₅Cl₂NO₂ and a molecular weight of 264.14 g/mol . Its IUPAC name, methyl 4-amino-3-(4-chlorophenyl)butanoate hydrochloride, reflects its functional groups:
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Methyl ester (–COOCH₃) at the terminal position.
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Amino group (–NH₂) at the C4 position.
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4-Chlorophenyl substituent attached to the C3 carbon.
Table 1: Key Chemical Properties
The hydrochloride salt enhances aqueous solubility, making it suitable for biological assays.
Synthesis and Optimization
Synthetic Routes
The synthesis typically involves esterification and amination steps:
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Esterification: Reacting 4-amino-3-(4-chlorophenyl)butanoic acid with methanol in the presence of an acid catalyst (e.g., HCl).
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Salt Formation: Treating the free base with hydrochloric acid to yield the hydrochloride salt .
Table 2: Industrial vs. Laboratory Synthesis
Parameter | Laboratory Method | Industrial Method |
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Catalyst | HCl gas | Continuous flow reactors |
Yield | 70–80% | >90% after optimization |
Purification | Recrystallization (ethanol/water) | Chromatography (silica gel) |
Industrial processes prioritize scalability and cost-efficiency, often employing continuous flow systems to minimize by-products.
Physicochemical Properties
Stability and Reactivity
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Thermal Stability: Decomposes above 180°C, necessitating storage at –20°C in inert atmospheres .
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Reactivity: The amino group participates in nucleophilic substitutions, while the ester moiety is susceptible to hydrolysis under acidic/basic conditions.
Table 3: Spectroscopic Characterization Data
Technique | Key Signals | Source |
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¹H NMR (DMSO-d₆) | δ 7.35 (d, J=8.5 Hz, 2H, Ar–H), δ 3.65 (s, 3H, –OCH₃) | |
IR | 3440 cm⁻¹ (N–H stretch), 1740 cm⁻¹ (C=O) | |
MS (ESI-TOF) | m/z 227.69 [M+H]⁺ |
Activity | Model System | Effective Dose (ED₅₀) | Source |
---|---|---|---|
Analgesic | Rodent hot-plate test | 0.54 mg/kg | |
Neuroprotective | In vitro oxidative stress | 10 μM | |
Anxiolytic | Elevated plus maze | 1.2 mg/kg |
Applications in Research and Industry
Pharmaceutical Development
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Drug Intermediate: Used to synthesize derivatives with enhanced bioactivity (e.g., anticonvulsants, antidepressants).
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Probe Compound: Investigates GABAergic signaling pathways in neurological disorders.
Chemical Synthesis
Table 5: Comparative Analysis with Structural Analogs
Compound | Structural Difference | Bioactivity Shift |
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Methyl 4-amino-3-(4-bromophenyl)butanoate | Bromine vs. chlorine | Reduced analgesic potency |
Methyl 4-amino-3-(4-fluorophenyl)butanoate | Fluorine vs. chlorine | Enhanced lipophilicity |
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